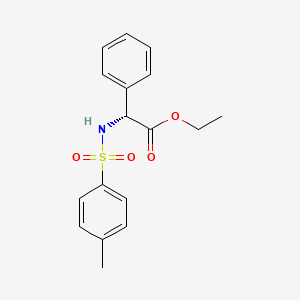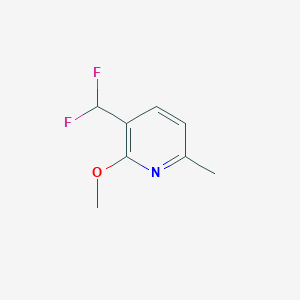
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione is an organic compound with the molecular formula C28H24N4O4 It is a derivative of anthracene, characterized by the presence of four amino groups and two butylphenoxy groups attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Phenoxy Substitution: The phenoxy groups are introduced via nucleophilic aromatic substitution, where 3-butylphenol reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Biological Studies: Studied for its interactions with biological macromolecules.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in DNA replication and repair.
Pathways: The compound can affect various cellular pathways, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione is unique due to the presence of butylphenoxy groups, which can influence its solubility, reactivity, and interactions with biological targets. This makes it distinct from other anthracene derivatives with different substituents.
Eigenschaften
CAS-Nummer |
88600-72-0 |
|---|---|
Molekularformel |
C34H36N4O4 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O4/c1-3-5-9-19-11-7-13-21(15-19)41-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)42-22-14-8-12-20(16-22)10-6-4-2/h7-8,11-18H,3-6,9-10,35-38H2,1-2H3 |
InChI-Schlüssel |
NJNXFFPQOIQIIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)

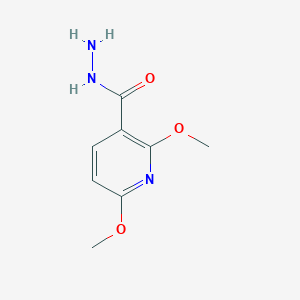

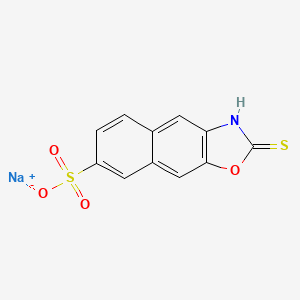
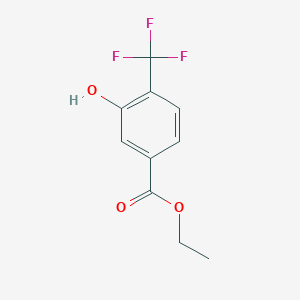




![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

